2-(4-Chloro-2-methylphenoxy)butanoic acid
Overview
Description
2-(4-Chloro-2-methylphenoxy)butanoic acid is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4 . It is an aromatic ether, a member of monochlorobenzenes, and a phenoxy herbicide . This compound is known for its role as a xenobiotic and an environmental contaminant .
Mechanism of Action
Target of Action
2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It primarily targets broadleaf annual and perennial weeds, including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .
Mode of Action
MCPB acts by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor . This binding alters the transcription of certain genes, affecting cellular proliferation and differentiation in target tissues .
Biochemical Pathways
In susceptible plants, MCPB undergoes beta-oxidation to MCPA . MCPA is then degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This metabolic pathway disrupts the normal functioning of the plant, leading to its death.
Pharmacokinetics
The pharmacokinetic properties of MCPB include its absorption, distribution, metabolism, and excretion (ADME). Studies in cattle show that MCPB is excreted in the urine, either unchanged or as MCPA .
Result of Action
The primary result of MCPB’s action is the control of broadleaf weeds in agricultural settings . It has low to moderate acute toxicity, with kidney and liver effects being the main hazard concerns .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MCPB. The compound is chemically very stable and resistant to hydrolysis at pH 5-9 . It is also stable to sunlight, and its solutions degrade with a half-life of 2.2 days . The duration of residual activity in soil is approximately 6 weeks . These properties allow MCPB to remain effective in various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that in soil, its metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening . This suggests that it may interact with enzymes involved in these processes.
Cellular Effects
It has been noted that it has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns .
Temporal Effects in Laboratory Settings
It is known that the acid is chemically very stable, stable to hydrolysis at pH 5-9 (25 °C), and the solid is stable to sunlight .
Dosage Effects in Animal Models
It has been reported that the acute oral LD50 for rats is 4700 mg/kg .
Metabolic Pathways
It is known that in soil, its metabolism involves degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)butanoic acid involves the reaction of 4-chloro-2-methylphenol with butyric acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)butanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: Another phenoxy herbicide with similar properties.
4-Chloro-2-methylphenoxyacetic acid: A related compound with similar chemical structure and applications.
Uniqueness
2-(4-Chloro-2-methylphenoxy)butanoic acid is unique due to its specific substitution pattern and its role as a butyric acid derivative . This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMOTDXEGIBMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874195 | |
Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25204-89-1 | |
Record name | 2-(4-Chloro-2-methylphenoxy)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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